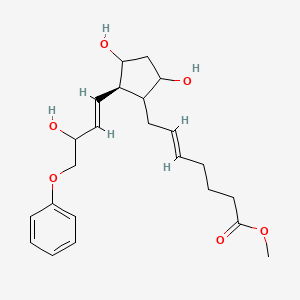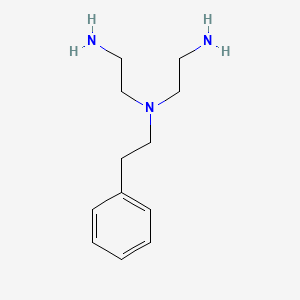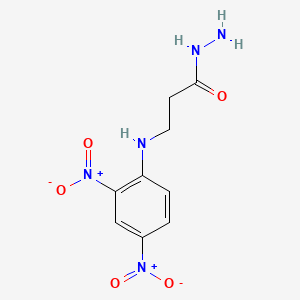
2,4-Dinitrophenyl-beta-alanine hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl-beta-alanine hydrazide is a chemical compound that belongs to the class of hydrazides. It is derived from 2,4-dinitrophenylhydrazine and beta-alanine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl-beta-alanine hydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with beta-alanine. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl-beta-alanine hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution Reactions: Often involve electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Hydrazides: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl-beta-alanine hydrazide has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl-beta-alanine hydrazide involves its interaction with specific molecular targets. For example, in the detection of carbonyl compounds, the hydrazide group reacts with the carbonyl group to form a hydrazone, which can be easily detected due to its distinct color. The nitro groups in the compound can also participate in redox reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenyl-beta-alanine hydrazide can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: Used for similar applications but lacks the beta-alanine moiety.
Beta-Alanine Hydrazide: Lacks the nitro groups and has different chemical properties.
2,4-Dinitrophenylhydrazones: Formed from the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds.
The uniqueness of this compound lies in its combination of the hydrazide group with both the nitro groups and the beta-alanine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77318-34-4 |
|---|---|
Molekularformel |
C9H11N5O5 |
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
3-(2,4-dinitroanilino)propanehydrazide |
InChI |
InChI=1S/C9H11N5O5/c10-12-9(15)3-4-11-7-2-1-6(13(16)17)5-8(7)14(18)19/h1-2,5,11H,3-4,10H2,(H,12,15) |
InChI-Schlüssel |
ZJRGMGALGXYLLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


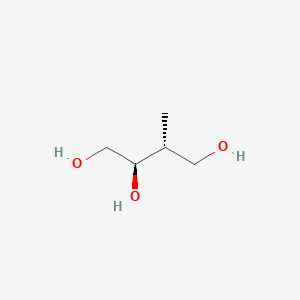
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
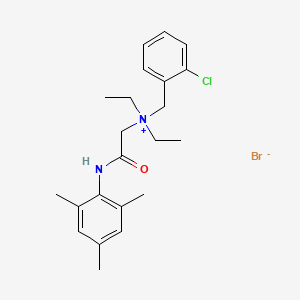
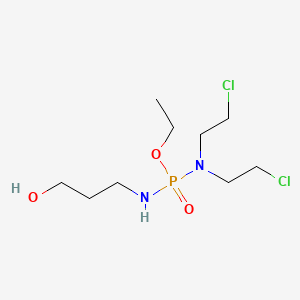
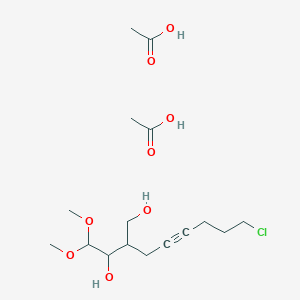
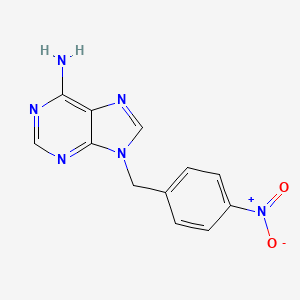
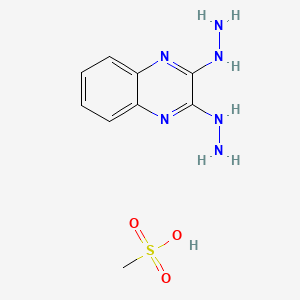
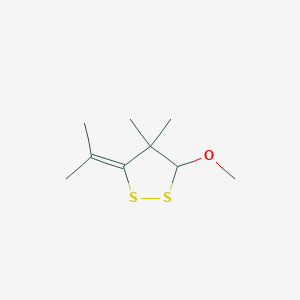
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
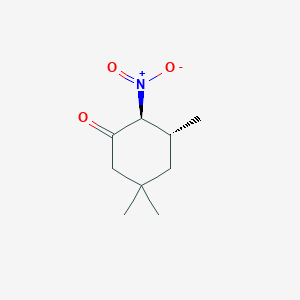
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
